molecular formula C14H15Cl2NO2S B2757312 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one CAS No. 2034552-77-5

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one

Cat. No.: B2757312
CAS No.: 2034552-77-5
M. Wt: 332.24
InChI Key: PXQFGLCZRCKXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one is a complex organic compound that features a bicyclic structure with sulfur and nitrogen atoms, as well as a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one likely involves multiple steps, including the formation of the bicyclic core and the attachment of the dichlorophenoxy group. Typical synthetic routes may include:

    Formation of the bicyclic core: This could involve cyclization reactions using appropriate starting materials and catalysts.

    Attachment of the dichlorophenoxy group: This step might involve nucleophilic substitution reactions where the dichlorophenoxy group is introduced to the bicyclic core.

Industrial Production Methods

Industrial production methods would likely optimize the synthetic route for scalability, yield, and cost-effectiveness. This could involve:

    Continuous flow reactions: To improve reaction efficiency and control.

    Catalyst optimization: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one may undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the bicyclic core or the dichlorophenoxy group.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce simpler bicyclic structures.

Scientific Research Applications

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one could have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

    Chemical reactivity: Participating in redox reactions or forming covalent bonds with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)ethan-1-one: A similar compound with a slightly different structure.

    1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)butan-1-one: Another analog with a longer carbon chain.

Uniqueness

The uniqueness of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one may lie in its specific bicyclic structure and the presence of both sulfur and nitrogen atoms, which could confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2S/c1-8(19-13-3-2-9(15)4-12(13)16)14(18)17-6-11-5-10(17)7-20-11/h2-4,8,10-11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQFGLCZRCKXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CS2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.